2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone
Description
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone is a substituted ethanone featuring a 3-fluoro-4-pyridyl group at the 1-position and diethoxy moieties at the 2-position. This structure combines the electron-withdrawing properties of the fluorine atom and the aromatic pyridine ring with the steric and electronic effects of the ethoxy groups. Such compounds are typically synthesized via acid-catalyzed reactions of methyl ketones with alcohols, as demonstrated in analogous syntheses of related diethoxy ethanones (e.g., 2,2-Diethoxy-1-(furan-2-yl)ethanone, 89% yield) . The fluoropyridyl substituent may enhance polarity and bioactivity, making this compound relevant in medicinal and agrochemical research.
Properties
Molecular Formula |
C11H14FNO3 |
|---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2,2-diethoxy-1-(3-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H14FNO3/c1-3-15-11(16-4-2)10(14)8-5-6-13-7-9(8)12/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
HZQABTSSVDXBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=C(C=NC=C1)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1-(3-fluoro-4-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The ethanone moiety may also play a role in its chemical behavior and interactions .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-fluoro-4-pyridyl group likely increases polarity and metabolic stability compared to furan or phenyl analogs . Halogenated aryl groups (e.g., 2,4-dichlorophenyl in Pyriphenox) are associated with pesticidal activity, suggesting the fluoropyridyl group may offer unique bioactivity .
- Synthesis: PTSA-catalyzed alcohol exchange is a common method for diethoxy ethanones, yielding 69–89% depending on the substrate . Higher yields (93%) are achievable via deketalization routes for triazole derivatives .
Physicochemical Properties
Data from spectral analyses of analogs provide insights into the target compound’s properties:
- IR Spectroscopy: Diethoxy ethanones exhibit strong C=O stretches near 1686 cm⁻¹ and C-O stretches at ~1119 cm⁻¹ .
- NMR Spectroscopy : Ethoxy protons resonate as triplets at δ 1.25 ppm (J = 7.2 Hz), while aromatic protons in pyridyl or furyl groups appear between δ 7.43–8.17 ppm .
- Mass Spectrometry: Molecular ion peaks (e.g., [M + Na]⁺ at m/z 231.2 for 2,2-Diethoxy-1-(p-tolyl)ethanone) confirm molecular weights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
